Sofosbuvir impurity G, also known as Impurity E in some literature, is a chemical compound identified during the synthesis and analysis of sofosbuvir. [] Sofosbuvir itself is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, playing a crucial role in HCV replication. [] Impurities like Sofosbuvir impurity G are often classified as "related substances" in pharmaceutical analysis and are meticulously monitored and controlled due to their potential impact on the safety and efficacy of the final drug product. [] Understanding the properties and behavior of such impurities is crucial for developing robust and safe pharmaceutical manufacturing processes.
Sofosbuvir impurity G is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily utilized for treating hepatitis C virus infections. Sofosbuvir functions as a nucleotide analog inhibitor, specifically targeting the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. The presence of impurities like sofosbuvir impurity G can occur during the synthesis and manufacturing processes of sofosbuvir, raising concerns about the quality and efficacy of the final pharmaceutical product .
Sofosbuvir impurity G is derived from the synthesis pathways of sofosbuvir itself. As a diastereoisomer of sofosbuvir, it is generated during the chemical reactions involved in producing the active pharmaceutical ingredient. This impurity has been identified in various studies and patents related to the synthesis and purification of sofosbuvir .
The synthesis of sofosbuvir impurity G involves multiple steps that can vary based on the specific synthetic route employed. A common method includes high-performance liquid chromatography for separating and identifying impurities during sofosbuvir synthesis. Additionally, several patents detail specific synthetic processes that yield high-purity forms of this impurity.
One notable preparation method involves a six-step reaction synthesis process designed to yield high-purity sofosbuvir impurities. This method emphasizes reasonable process design, operability, and environmental considerations, ultimately achieving purities exceeding 99% . The process typically involves:
The molecular formula for sofosbuvir impurity G is C22H29FN3O9P. The compound's structure features multiple functional groups characteristic of nucleotide analogs, contributing to its biological activity.
Sofosbuvir impurity G undergoes various chemical reactions typical for organic compounds. These include:
Common reagents utilized in these reactions include dichloromethane, methanol, ethyl acetate, and ammonia. Understanding these reactions is crucial for developing effective purification strategies during the manufacturing process .
The reaction mechanisms involve standard organic chemistry principles where functional groups are modified to achieve desired chemical properties or purities. For example, oxidation may involve converting alcohol groups into carbonyls or acids.
Sofosbuvir impurity G acts similarly to its parent compound sofosbuvir by inhibiting the hepatitis C virus RNA-dependent RNA polymerase. This inhibition prevents viral replication by interfering with the enzyme's activity.
The metabolic pathway for sofosbuvir includes its conversion into an active form known as GS-461203. The pharmacokinetics indicate that at least 80% of an administered dose is absorbed into systemic circulation as either sofosbuvir or its metabolites .
Sofosbuvir impurity G possesses characteristics typical of organic compounds with similar structures. It is generally solid at room temperature with specific melting points that can vary based on purity levels.
The chemical properties include solubility in various organic solvents and stability under standard laboratory conditions. Detailed analyses often employ techniques like nuclear magnetic resonance spectroscopy to confirm structural integrity and purity levels .
Sofosbuvir impurity G has significant applications in scientific research across multiple domains:
Sofosbuvir (chemical name: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) is a uridine nucleotide analog prodrug that revolutionized hepatitis C virus (HCV) treatment. It inhibits the NS5B RNA-dependent RNA polymerase, essential for viral replication [3] [7]. Unlike earlier interferon-based regimens, sofosbuvir-based therapies achieve >90% sustained virological response (SVR) across genotypes 1–4, with pan-genotypic activity attributed to the highly conserved NS5B catalytic site [2] [3]. The drug’s metabolic activation involves hepatic conversion to the pharmacologically active triphosphate form (GS-461203), which incorporates into HCV RNA, causing chain termination [4] [7].
Table 1: Key Characteristics of Sofosbuvir and Impurity G
Parameter | Sofosbuvir | Impurity G |
---|---|---|
CAS Registry No. | 1190307-88-0 | 1337482-15-1 |
Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P |
Molecular Weight | 529.45 g/mol | 529.45 g/mol |
Stereochemistry | (2'R,3'R,4'R,5'R) | Diastereoisomer |
Role | Active ingredient | Process-related impurity |
Detection in API | N/A | ≤0.15% (ICH limits) |
International regulatory frameworks mandate strict control of impurities in direct-acting antivirals (DAAs) due to potential impacts on efficacy and safety. ICH Q3A(R2) and Q3B(R2) guidelines classify impurities into identified, unidentified, and specified categories, requiring qualification thresholds of 0.10–0.15% for daily doses ≤2g [2] [6]. Sofosbuvir impurities must be:
Table 2: Key Regulatory Guidelines for Sofosbuvir Impurity Control
Guideline | Scope | Impurity Threshold | Analytical Requirements |
---|---|---|---|
ICH Q3A(R2) | New drug substances | 0.10% (≤2g/day) | Identification threshold: 0.10% |
ICH Q3B(R2) | New products | 0.15% (≤2g/day) | Qualification threshold: 0.15% |
ICH M7(R1) | Mutagenic impurities | ≤1.5 μg/day | Specialized LC-MS/MS methods |
USP <1086> | Impurities in APIs | Report: 0.05% | Forced degradation studies required |
Sofosbuvir impurities arise from synthesis intermediates, degradation products, or stereoisomers:
Sofosbuvir Impurity G (CAS 1337482-15-1) is a diastereoisomer differing in chiral center configurations. Its structure was confirmed through advanced analytical techniques:
Table 3: Analytical Characterization of Sofosbuvir Impurity G
Characterization Method | Key Findings | Significance |
---|---|---|
¹⁹F NMR (DMSO-d₆) | δ -198.2 ppm (vs. sofosbuvir: δ -201.5 ppm) | Fluorine stereochemical environment shift |
³¹P NMR (DMSO-d₆) | δ 3.8 ppm (vs. sofosbuvir: δ 4.1 ppm) | Phosphoryl linkage alteration |
HRMS (ESI+) | 530.158 [M+H]⁺; Calc. for C₂₂H₃₀FN₃O₉P: 530.159 | Confirms molecular formula |
HPLC-UV/ELSD | Rₜ = 6.2 min (0.1% TFA water:acetonitrile gradient) | Distinguishes from API (Rₜ=4.8 min) |
Chiral HPLC | Resolves four stereoisomers (including Impurity G) | Confirms diastereomeric nature |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4